N-Desmethyl Diphenhydramine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Desmethyl Diphenhydramine-d3 Hydrochloride” is the deuterium labeled version of "N-Desmethyl Diphenhydramine Hydrochloride" . It is used for research purposes . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of “N-Desmethyl Diphenhydramine-d3 Hydrochloride” involves the incorporation of deuterium, a stable isotope of hydrogen . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of “N-Desmethyl Diphenhydramine-d3 Hydrochloride” is C16H17D3ClNO . The molecular weight is 280.81 .Physical And Chemical Properties Analysis
The molecular weight of “N-Desmethyl Diphenhydramine-d3 Hydrochloride” is 280.81 . The molecular formula is C16H17D3ClNO . No further information on its physical and chemical properties was found.Scientific Research Applications
Pharmacokinetic Studies
N-Desmethyl Diphenhydramine-d3 Hydrochloride: is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows for precise tracking of the drug’s pathway through the body without altering its pharmacological properties .
Drug Development Tracers
In drug development, this compound serves as a tracer for quantitation. Its stable isotopes enable accurate measurement of drug concentrations in biological samples, which is crucial for determining appropriate dosages and therapeutic windows .
Metabolic Stability Assessment
Researchers use N-Desmethyl Diphenhydramine-d3 Hydrochloride to assess the metabolic stability of drugs. Deuteration can potentially affect the metabolic profile of drugs, leading to insights into how to improve drug design for better stability .
Anti-Histaminic Activity Studies
The compound’s parent molecule, Diphenhydramine, is known for its anti-histaminic properties. Thus, its deuterated analog could be used in research to study the anti-histaminic activity and its potential effects on allergic reactions .
Nasal Drug Delivery Systems
Research into nasal drug delivery systems has explored using Diphenhydramine formulations. The deuterated version could be used to study the penetration and retention of drugs in nasal mucosa, aiming for targeted controlled delivery for conditions like allergic rhinitis .
Mechanism of Action
Target of Action
N-Desmethyl Diphenhydramine-d3 Hydrochloride, also known as 2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride, primarily targets the Histamine Receptor . Histamine receptors are a class of G protein-coupled receptors which bind histamine as their primary endogenous ligand .
Mode of Action
The compound interacts with its targets, the histamine receptors, and acts as an inhibitor . This means it blocks the action of histamine, a neurotransmitter in the body that plays a key role in allergic reactions .
Biochemical Pathways
The compound affects the Histamine signaling pathway . By inhibiting the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Pharmacokinetics
The compound is deuterium labeled . Deuterium is a stable isotope of hydrogen that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the histamine receptor, which can lead to a decrease in the symptoms of allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the body, and individual genetic variations can all impact the effectiveness of the compound .
properties
IUPAC Name |
2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Diphenhydramine-d3 Hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.